(3,4-Dibromophenyl)methanol
Overview
Description
“(3,4-Dibromophenyl)methanol” is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder with the molecular formula C7H6Br2O and a molecular weight of 265.93 g/mol .
Molecular Structure Analysis
The molecular structure of “(3,4-Dibromophenyl)methanol” is represented by the linear formula C7H6Br2O . This indicates that the molecule consists of a phenyl group (a ring of 6 carbon atoms) with two bromine atoms attached at the 3rd and 4th positions, and a methanol group attached to the phenyl ring.Physical And Chemical Properties Analysis
“(3,4-Dibromophenyl)methanol” is a white crystalline powder. Its molecular weight is 265.93 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Lipid Dynamics in Biological and Synthetic Membranes :
- Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. Increased methanol concentrations lead to enhanced mixing of isotopically distinct lipid vesicle populations, altering the structure-function relationship of bilayers, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
Biological Conversion of Methanol to Specialty Chemicals :
- Engineered Escherichia coli can convert methanol into biomass components and specialty chemicals like naringenin. This represents the first instance of in vivo conversion of methanol into a specialty chemical in E. coli (Whitaker et al., 2017).
Catalytic C–C Coupling of Methanol and Allenes :
- A novel catalytic process using an iridium catalyst enables the direct C–C coupling of methanol and allenes, producing higher alcohols with all-carbon quaternary centres. This process is significant as it represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).
Enantioselective Epoxidation in Organic Chemistry :
- (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst for the enantioselective epoxidation of α,β-enones, a crucial process in organic chemistry (Lu et al., 2008).
Methanol to Olefins (MTO) Technology :
- The methanol-to-olefins (MTO) reaction is essential for both fundamental research and industrial applications. The technology developed for this process led to the world's first coal-to-olefin plant, highlighting the significance of methanol in industrial chemistry (Tian et al., 2015).
Photolysis of Aqueous H2O2 Using Methanol :
- Methanol is used to measure the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions, demonstrating its importance in environmental science and technology (Goldstein et al., 2007).
properties
IUPAC Name |
(3,4-dibromophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUFKMXQTTWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dibromophenyl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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